(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine
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Overview
Description
(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine is a synthetic organic compound belonging to the pyrimidine family. This compound features a pyrimidine ring substituted with a benzyl group at the 5-position, a chlorine atom at the 6-position, a methyl group at the 2-position, and a diethylamine group at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative.
Substitution Reactions:
Alkylation: The methyl group at the 2-position can be introduced via alkylation using a suitable alkylating agent.
Amination: The diethylamine group at the 4-position can be introduced through an amination reaction using diethylamine and appropriate reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical and physical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or amino groups.
Scientific Research Applications
(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-methyl-amine: Similar structure but with a methyl group instead of a diethylamine group.
(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-ethyl-amine: Similar structure but with an ethyl group instead of a diethylamine group.
(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-propyl-amine: Similar structure but with a propyl group instead of a diethylamine group.
Uniqueness: (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine is unique due to the presence of the diethylamine group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-benzyl-6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3/c1-4-20(5-2)16-14(15(17)18-12(3)19-16)11-13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAHZZXJYLHUDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=NC(=N1)C)Cl)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424336 |
Source
|
Record name | (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500156-07-0 |
Source
|
Record name | (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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